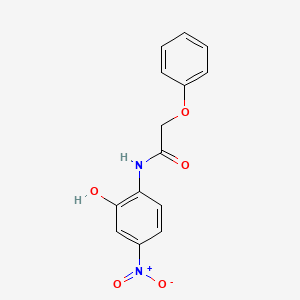![molecular formula C18H18N2O2 B4163456 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide](/img/structure/B4163456.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide
概要
説明
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method involves the use of 2-aminophenol and an appropriate aldehyde in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane at reflux temperature . The reaction proceeds through a cyclization process to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but on a larger scale. These methods may utilize continuous flow reactors and optimized reaction conditions to increase yield and efficiency. The use of nanocatalysts and other advanced catalytic systems can also enhance the production process .
化学反応の分析
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzoxazole ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic aromatic substitution using reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzoxazole ring .
科学的研究の応用
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules and materials.
Medicine: Explored for its potential anticancer properties, particularly in the treatment of colorectal cancer.
Industry: Utilized in the development of fluorescent probes and dyes due to its photophysical properties.
作用機序
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit bacterial and fungal growth by interfering with cell wall synthesis or protein function. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
類似化合物との比較
Similar Compounds
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(methyloxy)benzamide
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide stands out due to its specific structural features and the presence of the 2-methylbutanamide group, which may contribute to its unique biological activities and chemical properties. Compared to other benzoxazole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development .
特性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-12(2)17(21)19-14-10-8-13(9-11-14)18-20-15-6-4-5-7-16(15)22-18/h4-12H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQUCBLEKQSEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-ethoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4163379.png)
![2-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4163384.png)
![5-Chloro-7-[(3-fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B4163390.png)
![N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide](/img/structure/B4163392.png)
![N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]thiophene-2-carboxamide](/img/structure/B4163404.png)

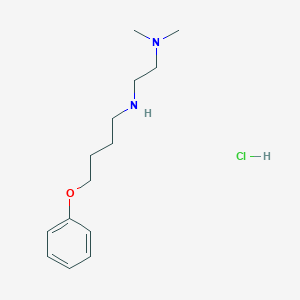

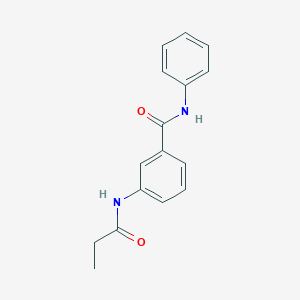
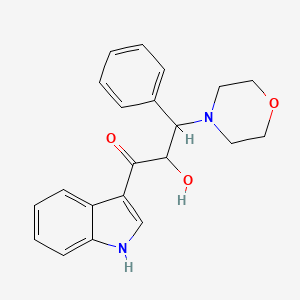
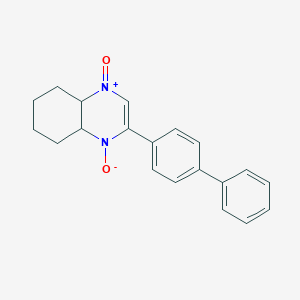

![3-[4-(3-Nitrophenoxy)butyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B4163471.png)
